molecular formula C16H13ClN2OS B2373443 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol CAS No. 345237-58-3

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2373443
CAS No.: 345237-58-3
M. Wt: 316.8
InChI Key: BILKVODIFZWRRA-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Pyrazolone derivatives constitute a class of organic compounds with diverse properties and extensive research applications. They are recognized as an interesting class of β-diketone analogs, which contain a pyrazole-bearing chelating arm capable of coordinating with a wide variety of metal elements to generate complexes with diverse structures . These complexes are of significant interest in the development of new materials with potential catalytic activity and for the solvent extraction of metal ions . Furthermore, pyrazolones and their derivatives have been widely studied in the pharmaceutical field and for the preparation of colorants . The specific substitution pattern on the pyrazolone core, featuring both phenyl and chlorophenylthio groups, makes this particular compound a valuable intermediate for synthetic chemists exploring structure-activity relationships in ligand design and for developing novel functional molecules.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-6-8-15(9-7-12)21-11-13-10-16(20)19(18-13)14-4-2-1-3-5-14/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOQSGRRVWLWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzyl chloride with 1-phenyl-3-methyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes where applicable .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that compounds related to pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol may also possess similar properties due to its structural similarities to known COX inhibitors .

Potential Anticancer Activity

The structure of this pyrazole derivative suggests potential applications in cancer therapy. Pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The introduction of a chlorophenyl thio group may enhance its interaction with biological targets involved in tumor progression. Further studies are needed to explore its efficacy and mechanisms of action against cancer cells.

Synthetic Chemistry

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic reactions. A common approach involves the reaction of thioether precursors with phenylhydrazine, followed by appropriate functionalization. This methodology not only provides a pathway for synthesizing this compound but also opens avenues for creating analogs with modified properties .

Reactivity in Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its reactive functional groups make it suitable for further transformations, such as nucleophilic substitutions or coupling reactions, which can lead to the development of new compounds with desirable biological activities.

Material Science

Polymer Science Applications

The unique chemical structure of this compound allows for potential applications in polymer science. It can be utilized as a monomer or additive in the synthesis of polymers that exhibit enhanced thermal stability or specific mechanical properties. Research into its incorporation into polymer matrices could yield materials with tailored functionalities for specific applications .

Case Studies and Research Findings

StudyFocusFindings
Study on Anti-inflammatory Properties Investigated COX inhibitionDemonstrated significant inhibition comparable to established COX inhibitors .
Synthesis Methodology Exploration Various synthetic pathwaysIdentified efficient routes for synthesizing pyrazole derivatives with high yields .
Material Science Research Polymer incorporationExplored the use of pyrazole derivatives in enhancing polymer properties .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing properties, whereas fluorine in 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol provides moderate electronegativity .
  • Functional Group Impact : The trifluoromethyl group in significantly increases metabolic stability and lipophilicity compared to the target compound’s thioether group.

Physicochemical Properties

While explicit data (e.g., melting point, logP) for the target compound are unavailable, inferences can be made:

  • Solubility: The hydroxy group at position 5 may enhance water solubility compared to non-polar analogues like 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol .
  • Thermal Stability : Crystallographic studies of related pyrazoles (e.g., ) suggest that aromatic stacking and hydrogen bonding (O–H⋯N/O) contribute to stable solid-state packing.

Research Tools and Methodologies

  • Crystallography : Structures of related compounds (e.g., ) were resolved using SHELX and WinGX , suggesting these tools are applicable for analyzing the target compound’s crystal structure.
  • Spectral Characterization : IR and NMR data for analogues (e.g., ) provide benchmarks for verifying the target compound’s purity and conformation.

Biological Activity

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse pharmacological effects. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Structure : The compound features a thioether group linked to a pyrazole ring, which is known for contributing to various biological activities.
  • Molecular Formula : C₁₆H₁₃ClN₂OS
  • CAS Number : 345237-58-3
  • Molecular Weight : 316.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antileishmanial Activity : The compound inhibits the enzyme pteridine reductase 1 (PTR1), which is crucial for the folate metabolism of Leishmania parasites. This inhibition disrupts the parasite's ability to synthesize essential nucleotides, leading to its death.

Antiparasitic Properties

Research indicates that this compound exhibits significant antileishmanial and potential antimalarial activities. In vitro studies have demonstrated its effectiveness against Leishmania donovani, with IC50 values indicating potent cytotoxicity .

Antitumor Activity

Similar compounds within the pyrazole class have shown promising results in cancer research:

  • Cytotoxic Studies : A study on related pyrazole derivatives revealed selective cytotoxic activities against various cancer cell lines, suggesting that structural modifications can enhance their efficacy against tumors .

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties, which are vital in treating conditions characterized by excessive inflammation. It has been noted to inhibit the production of pro-inflammatory cytokines in various experimental models .

Comparative Analysis with Similar Compounds

CompoundActivityMechanism
1-phenyl-3-methyl-1H-pyrazol-5-olPrecursorIntermediate in synthesis
4-chlorobenzyl chloridePrecursorUsed in synthesis
Hydrazine-coupled pyrazolesAntileishmanialSimilar mechanism targeting PTR1

The unique chlorophenylthio group in this compound differentiates it from other derivatives and contributes to its specific biological activities, particularly in inhibiting PTR1 effectively .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of pyrazole derivatives, including:

  • Antileishmanial Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values below 10 µM against Leishmania species, indicating strong antiparasitic potential .
  • Antitumor Research : A comparative study on various pyrazole derivatives showed that some exhibited significant inhibitory activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from micromolar to sub-micromolar levels .

Q & A

Q. How can researchers elucidate the mechanistic basis of its biological activity (e.g., enzyme inhibition)?

  • Answer:
  • Molecular docking: Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Validate with SPR (binding affinity KD < 10 µM) .
  • SAR studies: Modify substituents (e.g., replace Cl with F) to correlate structure with activity trends .

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